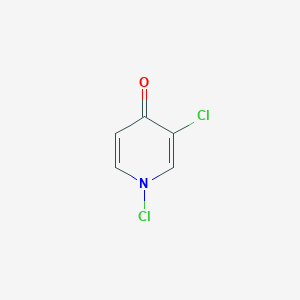
4(1h)-Pyridinone,1,3-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridinone,1,3-dichloro- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions of the pyridinone ring
準備方法
The synthesis of 4(1H)-Pyridinone,1,3-dichloro- can be achieved through several synthetic routes. One common method involves the chlorination of 4(1H)-Pyridinone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully optimized to achieve high yields and purity of the final product.
化学反応の分析
4(1H)-Pyridinone,1,3-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, leading to the formation of substituted pyridinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4(1H)-Pyridinone,1,3-dichloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 4(1H)-Pyridinone,1,3-dichloro- is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological activities and therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4(1H)-Pyridinone,1,3-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
類似化合物との比較
4(1H)-Pyridinone,1,3-dichloro- can be compared with other similar compounds, such as:
4(1H)-Pyridinone: The parent compound without chlorine substituents. It has different reactivity and biological properties compared to the dichloro derivative.
4(1H)-Pyridinone,1-chloro-: A mono-chlorinated derivative with distinct chemical and biological characteristics.
4(1H)-Pyridinone,1,3-dibromo-: A brominated analogue that may exhibit different reactivity and applications due to the presence of bromine atoms instead of chlorine.
The uniqueness of 4(1H)-Pyridinone,1,3-dichloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
93111-35-4 |
|---|---|
分子式 |
C5H3Cl2NO |
分子量 |
163.99 g/mol |
IUPAC名 |
1,3-dichloropyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-3-8(7)2-1-5(4)9/h1-3H |
InChIキー |
ZHPHUOXXPFXTAI-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


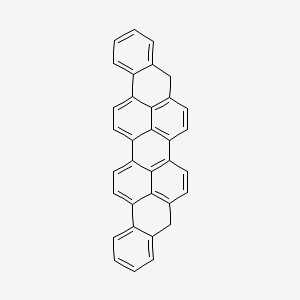
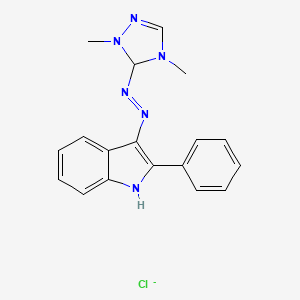
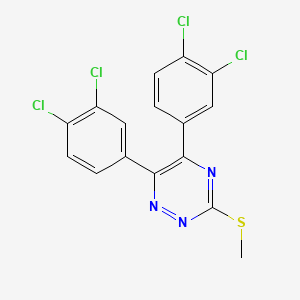
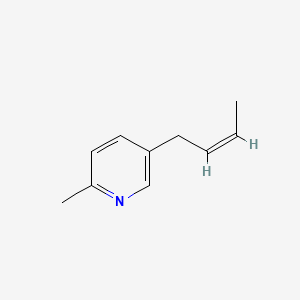
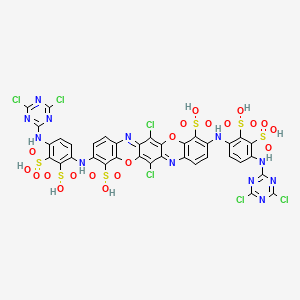
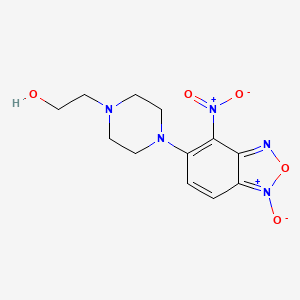
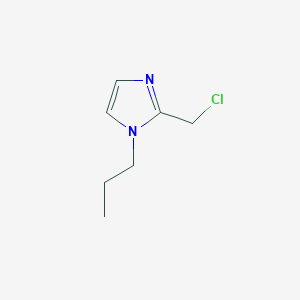


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
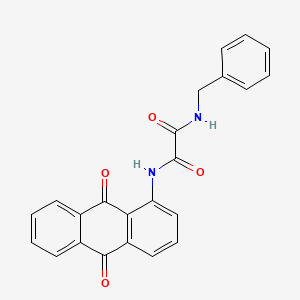
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

